2-[[2-[(3-amino-3-oxopropyl)amino]-3-methylbutanoyl]amino]-4-methyl-N-phenylpentanamide
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Overview
Description
2-[[2-[(3-amino-3-oxopropyl)amino]-3-methylbutanoyl]amino]-4-methyl-N-phenylpentanamide is a complex organic compound with a unique structure that includes multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[2-[(3-amino-3-oxopropyl)amino]-3-methylbutanoyl]amino]-4-methyl-N-phenylpentanamide typically involves multiple steps, starting from simpler organic molecules. One common method involves the amidomalonate synthesis, which is a straightforward extension of the malonic ester synthesis. This method begins with the conversion of diethyl acetamidomalonate into an enolate ion by treatment with a base, followed by SN2 alkylation with a primary alkyl halide .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent control of reaction conditions to ensure high yield and purity. The specific methods can vary depending on the desired scale and application.
Chemical Reactions Analysis
Types of Reactions
2-[[2-[(3-amino-3-oxopropyl)amino]-3-methylbutanoyl]amino]-4-methyl-N-phenylpentanamide can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary widely, but they often involve controlled temperatures and pH levels to optimize the reaction rates and yields.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-[[2-[(3-amino-3-oxopropyl)amino]-3-methylbutanoyl]amino]-4-methyl-N-phenylpentanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[[2-[(3-amino-3-oxopropyl)amino]-3-methylbutanoyl]amino]-4-methyl-N-phenylpentanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
3-amino-2-oxopropyl phosphate: A compound with a similar structure that also contains an amino and oxo group.
N-[2-[(3-amino-3-oxopropyl)[2-[bis(3-amino-3-oxopropyl)amino]ethyl]amino]ethyl]octadecanamide:
Uniqueness
2-[[2-[(3-amino-3-oxopropyl)amino]-3-methylbutanoyl]amino]-4-methyl-N-phenylpentanamide is unique due to its specific combination of functional groups and its potential for diverse applications in various fields of research and industry.
Properties
IUPAC Name |
2-[[2-[(3-amino-3-oxopropyl)amino]-3-methylbutanoyl]amino]-4-methyl-N-phenylpentanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32N4O3/c1-13(2)12-16(19(26)23-15-8-6-5-7-9-15)24-20(27)18(14(3)4)22-11-10-17(21)25/h5-9,13-14,16,18,22H,10-12H2,1-4H3,(H2,21,25)(H,23,26)(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGQXESHWNNKZJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC1=CC=CC=C1)NC(=O)C(C(C)C)NCCC(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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